molecular formula C8H14F3NO B13554788 5-(Trifluoromethyl)azocan-5-ol CAS No. 2825012-74-4

5-(Trifluoromethyl)azocan-5-ol

Cat. No.: B13554788
CAS No.: 2825012-74-4
M. Wt: 197.20 g/mol
InChI Key: JVGGCDLUIPHACK-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)azocan-5-ol is a synthetic organic compound with the molecular formula C8H14F3NO and a monoisotopic mass of 197.10275 Da . This molecule features an eight-membered azocane ring substituted with a trifluoromethyl (CF3) group and a hydroxyl group at the 5-position, a structure that offers unique opportunities in medicinal chemistry and drug discovery . The trifluoromethyl group is a key pharmacophore in modern drug design due to its strong electron-withdrawing nature and ability to enhance a molecule's metabolic stability and membrane permeability . Incorporating this group into a medium-sized azacyclic ring system makes this compound a valuable building block for developing novel bioactive molecules. The azocane ring provides a specific three-dimensional scaffold that can influence the conformation and binding properties of potential drug candidates. Researchers can leverage this compound in the synthesis of more complex structures, particularly in exploring structure-activity relationships (SAR) for various therapeutic targets . The presence of both the hydroxyl and the amine group within the ring system provides handles for further chemical modification, allowing for the creation of a diverse library of derivatives . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2825012-74-4

Molecular Formula

C8H14F3NO

Molecular Weight

197.20 g/mol

IUPAC Name

5-(trifluoromethyl)azocan-5-ol

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)7(13)3-1-5-12-6-2-4-7/h12-13H,1-6H2

InChI Key

JVGGCDLUIPHACK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCCNC1)(C(F)(F)F)O

Origin of Product

United States

Synthetic Methodologies for 5 Trifluoromethyl Azocan 5 Ol and Analogs

Strategies for the Construction of the Azocane (B75157) Ring System

The construction of the eight-membered azocane ring is often approached through the expansion of more readily available five- or six-membered heterocyclic precursors. These methods provide a powerful means to access the azocane skeleton with a degree of stereochemical control.

Ring Expansion Methodologies

Ring expansion methodologies are a cornerstone in the synthesis of azocanes, offering a versatile entry to these challenging ring systems from smaller, more common piperidine (B6355638) and pyrrolidine (B122466) derivatives.

The expansion of piperidine and pyrrolidine rings into their larger azocane counterparts is a key strategy. For the synthesis of 5-(Trifluoromethyl)azocan-5-ol, a logical precursor would be a suitably substituted piperidine, such as a 2-(trifluoromethyl)-2-piperidinemethanol derivative. The presence of the trifluoromethyl group can significantly influence the regioselectivity of the ring expansion process. The chirality of the starting piperidine or pyrrolidine can often be transferred to the resulting azocane, allowing for the synthesis of enantioenriched products.

Starting MaterialReagents and ConditionsProductKey Features
2-(Trifluoromethyl)prolinol derivativesVarious (e.g., sulfonyl chlorides, then nucleophilic attack)3-Substituted 2-(trifluoromethyl)piperidinesStereospecific ring expansion, transfer of chirality.
2-Alkenyl pyrrolidines and piperidinesPalladium catalystsAzepanes and azocanesTwo-carbon homologation, mild conditions. lookchem.com

A powerful method for the ring expansion of piperidines involves the formation and subsequent nucleophilic opening of a bicyclic azetidinium intermediate. semanticscholar.orgresearchgate.net In the context of synthesizing this compound, a 2-(hydroxymethyl)-2-(trifluoromethyl)piperidine derivative can be converted into a bicyclic azetidinium ion. The strain of the fused four-membered ring makes it susceptible to nucleophilic attack, leading to the formation of the eight-membered azocane ring. The regioselectivity of the ring-opening is often controlled by the electronic and steric nature of the substituents. The trifluoromethyl group, being strongly electron-withdrawing, plays a crucial role in directing the nucleophilic attack to achieve the desired azocane structure.

PrecursorIntermediateNucleophileProduct
2-(Hydroxymethyl)-2-(trifluoromethyl)piperidineBicyclic azetidinium ionH₂O or other nucleophilesThis compound

Palladium-catalyzed reactions have emerged as a versatile tool for the construction of various heterocyclic systems, including azocanes. lookchem.com These methods often proceed under mild conditions and exhibit high functional group tolerance. Palladium-catalyzed allylic amine rearrangements can facilitate the two-carbon ring expansion of 2-alkenyl piperidines to furnish azocanes. lookchem.com While direct application to the synthesis of this compound is not extensively documented, this methodology holds potential for accessing trifluoromethylated azocane precursors. The development of palladium-catalyzed trifluoromethylation of aryl and vinyl compounds further underscores the potential of palladium catalysis in synthesizing complex fluorinated molecules. nih.govmit.edunih.gov

SubstrateCatalyst SystemReaction TypeProduct
2-Alkenyl piperidinesPd₂(dba)₃ / LigandAllylic Amine RearrangementAzocanes
Aryl ChloridesPalladium / LigandTrifluoromethylationAryl-CF₃
Vinyl SulfonatesPalladium / LigandTrifluoromethylationVinyl-CF₃ nih.gov

Rhodium-catalyzed cycloaddition reactions provide a modular and efficient route to substituted azocanes. rsc.org A notable strategy involves the exposure of N-cyclopropylacrylamides to a cationic rhodium(I) catalyst in the presence of carbon monoxide. This process generates a rhodacyclopentanone intermediate, which, after insertion of an alkene and subsequent fragmentation, yields the azocane ring system. rsc.org This methodology offers a direct entry to functionalized azocanes and could potentially be adapted for the synthesis of precursors to this compound.

Starting MaterialCatalystKey IntermediateProduct
N-CyclopropylacrylamidesCationic Rh(I) / Phosphine LigandRhodacyclopentanoneSubstituted Azocanes rsc.org

Sigmatropic rearrangements, particularly the -sigmatropic rearrangement, are powerful transformations for the stereoselective construction of carbon-carbon and carbon-heteroatom bonds. nih.gov The aza-Claisen rearrangement, a heteroatom variant of the Claisen rearrangement, is a synthetically useful tool for the synthesis of nitrogen-containing compounds. While direct application to the synthesis of this compound is not prevalent in the literature, these rearrangements offer a conceptual framework for the construction of complex azacycles. For instance, the Johnson-Claisen rearrangement of γ-trifluoromethyl-substituted secondary allylic alcohols has been studied, demonstrating the influence of the trifluoromethyl group on such processes. rsc.org

Rearrangement TypeSubstrate TypeProduct Type
-Aza-Claisen RearrangementAllylic aminesγ,δ-Unsaturated amines
rsc.org-Sigmatropic RearrangementN-ylidesRearranged amines

Direct Cyclization and Annulation Strategies

The direct construction of the azocane ring system is a challenging endeavor due to the entropic unfavorability of forming medium-sized rings. However, several strategies have been developed to overcome these hurdles, including ring-expansion reactions which can be considered a form of annulation.

One notable and highly relevant strategy involves the ring-expansion of smaller, more readily available piperidine precursors. A metal-free ring-expansion of 2-(trifluoropropan-2-ol) piperidines can lead to the formation of trifluoromethylated azocanes. This process proceeds through a bicyclic azetidinium intermediate, which is then opened by various nucleophiles to yield the desired eight-membered ring. researchgate.net

Another powerful method for the synthesis of azocanes is the palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines. This allylic amine rearrangement provides an efficient pathway to azocane counterparts under mild conditions and is tolerant of a range of functional groups. chemrxiv.orgrsc.org This method offers a direct conversion of a simple piperidine to its azocane homologue. rsc.org

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, have also been employed for the synthesis of nitrogen heterocycles. Tandem ynamide benzannulation followed by ring-closing metathesis has been utilized to synthesize hydrobenzoazocines. mit.edu While this specific example leads to a fused aromatic system, the underlying principles of annulation can be adapted for the synthesis of saturated azocanes. Aza-[3+3] annulations represent another versatile strategy for constructing six-membered nitrogen heterocycles, and with modifications, could potentially be extended to the synthesis of larger rings like azocanes. nih.gov

Table 1: Examples of Direct Cyclization and Annulation Strategies for Azocane Synthesis

Starting Material Reaction Type Product Key Features
2-(Trifluoropropan-2-ol) piperidines Metal-free ring-expansion Trifluoromethyl azocanes Proceeds via a bicyclic azetidinium intermediate. researchgate.net
2-Alkenyl piperidines Palladium-catalyzed two-carbon ring expansion Azocanes Mild conditions, tolerant of various functional groups. chemrxiv.orgrsc.org
Substituted cyclobutenones and ynamides Tandem benzannulation and ring-closing metathesis Hydrobenzoazocines Forms a fused aromatic system. mit.edu

Synthesis of Azocane Precursors and Key Intermediates

The synthesis of this compound necessitates the preparation of a suitable precursor, typically the corresponding ketone, azocan-5-one. The synthesis of this key intermediate can be approached through various classical and modern synthetic methods.

One common approach to cyclic ketones is the Dieckmann condensation of a suitably substituted diester. For the synthesis of azocan-5-one, a linear precursor containing an amino group and two ester functionalities separated by an appropriate number of carbon atoms would be required. Subsequent hydrolysis and decarboxylation of the resulting β-ketoester would yield the desired cyclic ketone.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of medium-sized rings. An acyclic diene precursor containing a nitrogen atom at the appropriate position could be subjected to RCM using a ruthenium-based catalyst to form an unsaturated azocine (B12641756) derivative. Subsequent hydrogenation would then provide the saturated azocane skeleton.

Furthermore, the synthesis of substituted azocanes can be achieved through multi-step sequences starting from commercially available materials. For instance, regioisomeric thieno[c]azocines have been synthesized in a six-step sequence starting from bromothiophenecarboxylic acids, involving a Heck reaction, catalytic hydrogenation, and a Dieckmann condensation as key steps. researchgate.net While this example leads to a fused heterocyclic system, the principles can be applied to the synthesis of the parent azocane ring.

Introduction of the Trifluoromethyl Group

The introduction of the trifluoromethyl (CF3) group is a critical step in the synthesis of this compound. This can be achieved through either nucleophilic or electrophilic trifluoromethylation strategies.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation is a widely used method for the introduction of the CF3 group, particularly onto carbonyl compounds. This approach involves the use of a reagent that can deliver a trifluoromethyl anion (CF3-) or its synthetic equivalent to an electrophilic carbon center.

The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), is one of the most common and versatile reagents for nucleophilic trifluoromethylation. sigmaaldrich.com In the presence of a fluoride (B91410) initiator, such as a fluoride salt (e.g., CsF, TBAF), TMSCF3 reacts with carbonyl compounds, like ketones and aldehydes, to form trifluoromethylated silyl (B83357) ethers. Subsequent hydrolysis of the silyl ether yields the corresponding trifluoromethyl alcohol. arkat-usa.orgnih.gov

The reaction of TMSCF3 with a cyclic ketone precursor, such as azocan-5-one, would be a direct and efficient method for the synthesis of this compound. The trifluoromethide anion, generated in situ from TMSCF3, attacks the electrophilic carbonyl carbon of the cyclic ketone. arkat-usa.org The resulting alkoxide is then trapped by the trimethylsilyl (B98337) group to form a stable silyl ether, which can be readily hydrolyzed to the desired tertiary alcohol. nih.gov

Table 2: Nucleophilic Trifluoromethylation of Cyclic Ketones with Ruppert-Prakash Reagent

Substrate Reagents Product Yield Reference
Pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione TMSCF3, CsF, then H+ 8-(Trifluoromethyl)pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-ol 60% arkat-usa.org
β-Keto-benzyl-O-oximes TMSCF3, CsF, then TBAF·3H2O β-Trifluoromethyl-β-hydroxy-benzyl-O-oximes 81-95% nih.gov

The nucleophilic addition of a trifluoromethyl group to carbonyl precursors is a fundamental transformation in organofluorine chemistry. Besides the Ruppert-Prakash reagent, other sources of the trifluoromethyl anion can be employed. Fluoroform (HCF3), a potent greenhouse gas, can be used in combination with a strong base like potassium hexamethyldisilazide (KHMDS) to generate the trifluoromethyl anion for the trifluoromethylation of esters to trifluoromethyl ketones. beilstein-journals.orgnih.gov These ketones can then be reduced to the corresponding secondary alcohols or further reacted with organometallic reagents to yield tertiary alcohols.

The direct trifluoromethylation of ketones to form tertiary alcohols is a highly atom-economical approach. The reaction conditions can be tuned to achieve high yields and, in the case of chiral substrates, high diastereoselectivity. The broad scope of this reaction allows for the trifluoromethylation of a wide variety of cyclic and acyclic ketones. semanticscholar.org

Electrophilic Trifluoromethylation Strategies

Electrophilic trifluoromethylation involves the use of a reagent that delivers a trifluoromethyl cation (CF3+) or its synthetic equivalent to a nucleophilic center. While less common for the synthesis of trifluoromethylated alcohols from ketones, these strategies are highly valuable for the trifluoromethylation of other functional groups, including nitrogen atoms within heterocyles.

A number of electrophilic trifluoromethylating reagents have been developed, including hypervalent iodine reagents, such as Togni's reagents, and S-(trifluoromethyl)diarylsulfonium salts, known as Umemoto's reagents. nih.govmdpi.comnih.govchem-station.com These reagents can be used for the direct C-H trifluoromethylation of electron-rich heterocycles. nih.gov

For the synthesis of analogs of this compound, electrophilic trifluoromethylation could be employed to introduce a trifluoromethyl group at a different position on the azocane ring, for instance, on the nitrogen atom to form N-trifluoromethylated analogs. A Ritter-type reaction using hypervalent iodine reagents has been reported for the direct electrophilic trifluoromethylation at nitrogen atoms in various heterocycles. mdpi.comnih.gov

Radical Trifluoromethylation Techniques

Radical trifluoromethylation has emerged as a powerful tool for installing the CF3 group, owing to the development of mild and efficient methods for generating the trifluoromethyl radical (•CF3). acs.orgrsc.org These techniques can be applied to precursors such as azocan-5-one to introduce the trifluoromethyl group at the C5 position, which upon subsequent reduction, would yield the target tertiary alcohol.

The generation of the •CF3 radical can be achieved from a variety of inexpensive and readily available sources. acs.org Reagents such as trifluoroiodomethane (CF3I) and bromotrifluoromethane (B1217167) (CF3Br) are commonly used in conjunction with radical initiators, including thermal or photochemical methods. acs.orgwikipedia.org For instance, the combination of CF3I and triethylborane (B153662) is a well-established system for generating •CF3 radicals. wikipedia.org

More recently, photoredox catalysis has provided a versatile and green approach for these transformations. acs.org Using a photocatalyst like fac-Ir(ppy)3, O-silyl enol ethers derived from cyclic ketones can react with CF3Br under visible light irradiation to produce α-CF3-substituted ketones in good yields. acs.org This method proceeds under mild conditions and demonstrates broad substrate scope. acs.org Another approach involves the use of hypervalent iodine reagents, although this may require a large excess of an alcohol to achieve high yields. acs.org

Table 1: Selected Reagents for Radical Trifluoromethylation

Reagent/System Description
Trifluoroiodomethane (CF3I) / Triethylborane A classic and effective method for generating trifluoromethyl radicals. wikipedia.org
Bromotrifluoromethane (CF3Br) / Photocatalyst Utilizes a low-cost CF3 source with visible light, offering a green and efficient pathway. acs.org
Sodium Trifluoromethanesulfinate (CF3SO2Na) A versatile reagent, often called the Langlois reagent, used to generate •CF3 under oxidative conditions. acs.org
Togni Reagents Hypervalent iodine compounds that serve as electrophilic trifluoromethylating agents but can also participate in radical pathways. acs.org

Friedel–Crafts Alkylation with Trifluoromethyl Ketones

The Friedel–Crafts reaction is a cornerstone of C-C bond formation in organic synthesis. youtube.com While traditionally used for the alkylation and acylation of aromatic rings, variations of this reaction can be adapted for the synthesis of complex heterocyclic systems. An intramolecular Friedel-Crafts type reaction represents a plausible strategy for the construction of the azocane ring system.

In a hypothetical route, a suitable acyclic precursor containing a trifluoromethyl ketone and an appropriate aromatic moiety could undergo cyclization. The reaction would be promoted by a Lewis acid (e.g., AlCl3) or a Brønsted acid, activating the ketone for nucleophilic attack by the aromatic ring to form the eight-membered azocane structure. youtube.com

Furthermore, the aza-Friedel–Crafts reaction provides a pathway to α-amino esters bearing quaternary stereocenters. nih.gov This methodology involves the reaction of arenes with α-trifluoromethyl α-imino esters, mediated by silver(I) salts that facilitate halide abstraction to generate a reactive iminium intermediate. nih.gov Adapting this logic, an intramolecular variant could be envisioned where an N-acyliminium ion precursor, tethered to an aromatic group, cyclizes to form the azocane ring. Such reactions are known to be efficient and can proceed under ambient conditions. nih.gov

Integrated Synthetic Routes to this compound

Sequential Trifluoromethylation and Azocane Ring Formation

A logical and flexible approach to this compound involves a stepwise synthesis. This strategy separates the introduction of the key trifluoromethyl carbinol functionality from the construction of the challenging eight-membered azocane ring.

One potential sequence begins with the synthesis of a trifluoromethylated building block. For example, a trifluoromethyl ketone can be prepared and then elaborated into a linear amino ester or amino halide. The crucial azocane ring is then formed in a subsequent step via an intramolecular cyclization. Methods for this ring closure could include:

Intramolecular N-alkylation: A primary or secondary amine displaces a terminal halide or sulfonate ester to form the C-N bond, closing the ring.

Ring-Closing Metathesis (RCM): A diene-containing precursor can be cyclized using a ruthenium catalyst, followed by reduction of the resulting double bond.

Lactamization: An amino acid precursor can be cyclized to form an eight-membered lactam, which is subsequently reduced to the corresponding azocane.

A related strategy involves the ring expansion of smaller, more readily available trifluoromethylated heterocycles. For instance, methodologies exist for the alkylation of 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion with dihaloalkanes, followed by a nucleophile-triggered ring expansion to yield trifluoromethylated pyrrolidines, piperidines, and azepanes. nih.gov Extending this concept to a longer dihaloalkane linker could provide a novel entry to the azocane framework.

Tandem Reactions for Multifunctional Compound Synthesis

Tandem, or cascade, reactions offer a highly efficient approach to complex molecules by forming multiple bonds in a single synthetic operation. These reactions reduce waste, save time, and can provide access to structures not easily obtained through stepwise methods.

For the synthesis of the this compound scaffold, a tandem reaction could be designed to form the heterocyclic ring and install the trifluoromethylated stereocenter concurrently. One possible approach is an aza-Michael initiated ring closure. In this scenario, a precursor containing an amine, an electron-deficient alkene, and a trifluoroacetyl group could undergo intramolecular conjugate addition followed by cyclization onto the ketone. researchgate.net Such sequences streamline the synthesis by avoiding the isolation of intermediates.

Another conceptual strategy involves a multicomponent reaction. For example, a three-component reaction between an amine, an aldehyde, and a trifluoromethylated building block could assemble a complex acyclic intermediate that is primed for a subsequent cyclization step, potentially under the same reaction conditions. researchgate.net

Stereoselective and Enantioselective Synthesis

Chiral Auxiliaries and Catalytic Asymmetric Approaches

The C5 position of this compound is a stereocenter, making enantioselective synthesis a critical goal for potential pharmaceutical applications. Both substrate-controlled methods using chiral auxiliaries and catalyst-controlled asymmetric reactions are powerful strategies for achieving this. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed. For the synthesis of this compound, an auxiliary could be attached to the nitrogen atom of an acyclic precursor.

Evans Oxazolidinones: These are among the most reliable and widely used chiral auxiliaries. researchgate.net An N-acylated Evans auxiliary can control the stereochemistry of alkylation or aldol (B89426) reactions at the α-position, which could be used to set the stereocenter prior to trifluoromethylation or ring closure.

Pseudoephedrine: Amides derived from pseudoephedrine are effective chiral auxiliaries for the asymmetric alkylation of enolates, providing access to enantiomerically enriched carboxylic acids and ketones that are precursors to the target molecule. nih.gov

Table 2: Common Chiral Auxiliaries for Asymmetric Synthesis

Chiral Auxiliary Typical Application
Evans Oxazolidinones Asymmetric alkylations, aldol reactions, Diels-Alder reactions. researchgate.net
Pseudoephedrine/Pseudoephenamine Asymmetric alkylation to form chiral carboxylic acids, ketones, and alcohols. nih.gov
Camphorsultam (Oppolzer's Sultam) Asymmetric Michael additions, Claisen rearrangements, and alkylations. wikipedia.org

Catalytic Asymmetric Approaches: The development of chiral catalysts has revolutionized enantioselective synthesis, offering a more atom-economical alternative to stoichiometric chiral auxiliaries. A chiral Lewis acid or organocatalyst could be used to control the stereochemistry of a key bond-forming step.

For example, an enantioselective Friedel–Crafts alkylation of a pyrrole (B145914) or indole (B1671886) with a β-trifluoromethylated acrylate, catalyzed by a chiral Zinc(II) complex, has been used to construct chiral trifluoromethylated building blocks. rsc.org Similarly, a catalytic asymmetric reaction could be employed for the trifluoromethylation of a ketone precursor or for the ring-closing step itself, thereby establishing the C5 stereocenter with high enantiomeric excess.

Control of Diastereoselectivity and Enantioselectivity in Trifluoromethylated Azocane Synthesis

The stereocontrolled synthesis of trifluoromethylated azocanes, particularly those with a hydroxyl group at the 5-position, presents a significant synthetic challenge due to the conformational flexibility of the eight-membered ring and the steric and electronic influence of the trifluoromethyl group. However, recent advances in synthetic methodologies have provided pathways to control both diastereoselectivity and enantioselectivity in these systems and their close analogs, such as trifluoromethylated azepanes. Key strategies include substrate-controlled ring-expansion reactions and the use of chiral starting materials to induce asymmetry in the final product.

One of the most effective methods for achieving high diastereoselectivity in the synthesis of trifluoromethylated azocanes is through a metal-free ring-expansion of 2-(trifluoropropan-2-ol) piperidines. This transformation proceeds via a bicyclic azetidinium intermediate, and the subsequent ring-opening by various nucleophiles occurs with excellent regioselectivity and diastereoselectivity researchgate.netresearchgate.net. The presence of the trifluoromethyl group plays a crucial role in directing the regioselectivity of the ring expansion nih.govacs.org. This method allows for the synthesis of a range of substituted trifluoromethyl azocanes with a high degree of stereochemical control. The relative configuration of the starting piperidine dictates the stereochemistry of the resulting azocane, making this a powerful substrate-controlled process.

For the control of enantioselectivity, a valuable strategy involves the use of readily available chiral starting materials, such as L-proline, to synthesize enantioenriched trifluoromethylated azepanes, a seven-membered ring system closely related to azocanes nih.govacs.org. In this approach, the chirality from L-proline is effectively transferred through a series of reactions, including the formation of a bicyclic azetidinium intermediate and its subsequent regioselective ring-opening, to yield highly enantioenriched 4-substituted α-trifluoromethyl azepanes nih.govacs.org. The high enantiomeric excess of the final products demonstrates the robustness of this chirality transfer approach. While this specific methodology has been demonstrated for azepanes, the underlying principles of using a chiral pool starting material to establish stereocenters early in the synthetic sequence are directly applicable to the enantioselective synthesis of trifluoromethylated azocanes.

The table below summarizes the key aspects of these stereocontrolled synthetic strategies.

Strategy Ring System Type of Stereocontrol Key Features Reported Outcome
Ring-Expansion of Substituted PiperidinesAzocaneDiastereoselectivityMetal-free; proceeds via a bicyclic azetidinium intermediate; substrate-controlled.Excellent regio- and diastereoselectivity researchgate.netresearchgate.net.
Chirality Transfer from Chiral PoolAzepaneEnantioselectivityUtilizes L-proline as a chiral starting material; chirality is transferred through the synthetic sequence.High enantiomeric excess in the final products nih.govacs.org.

These methodologies highlight the progress in the stereocontrolled synthesis of trifluoromethylated medium-sized nitrogen heterocycles. The ability to control both the relative and absolute stereochemistry is critical for the development of these compounds for various applications, including as potential pharmaceutical agents.

Reactivity and Transformations of 5 Trifluoromethyl Azocan 5 Ol

Reactions Involving the Tertiary Alcohol Functionality

The tertiary alcohol at the C5 position is sterically hindered and its hydroxyl group is rendered less nucleophilic and more acidic due to the inductive effect of the CF3 group.

Derivatization via Hydroxyl Group Functionalization (e.g., Etherification, Esterification)

Etherification: Direct etherification of the tertiary alcohol is challenging due to steric hindrance and the deactivating effect of the CF3 group. Standard Williamson ether synthesis conditions (strong base and an alkyl halide) are likely to fail or result in low yields, favoring elimination reactions instead. More specialized methods may be required, such as using a strong alkylating agent under carefully controlled conditions.

Esterification: Acylation to form esters is more feasible than etherification. The reaction typically requires activation of the carboxylic acid partner, for instance, by converting it to an acyl chloride or anhydride. The use of a non-nucleophilic base is often necessary to facilitate the reaction. The reactivity is generally lower than that of non-fluorinated tertiary alcohols.

Reaction Type Reagent Typical Conditions Expected Product
EsterificationAcetyl ChloridePyridine, 25-50°C5-(Trifluoromethyl)azocan-5-yl acetate
EtherificationMethyl Iodide, NaHTHF, 0-25°CLow yield expected due to elimination

Dehydration Reactions and Alkene Formation

The acid-catalyzed dehydration of 5-(Trifluoromethyl)azocan-5-ol is a viable pathway to form alkenes. libretexts.orglibretexts.orgkhanacademy.org Tertiary alcohols typically undergo dehydration via an E1 mechanism, which involves the formation of a carbocation intermediate after protonation of the hydroxyl group. libretexts.org The stability of this tertiary carbocation is somewhat diminished by the adjacent electron-withdrawing CF3 group.

The reaction is expected to follow Zaitsev's rule, favoring the formation of the more substituted endocyclic alkene. libretexts.org A mixture of isomeric alkenes is possible. The conditions for this reaction, particularly temperature, are generally milder for tertiary alcohols compared to primary or secondary ones. libretexts.org

Reagent Conditions Major Product Minor Product(s)
H₂SO₄ (conc.)Heat (25-80°C)5-(Trifluoromethyl)-1,2,3,4,7,8-hexahydroazocine6-(Trifluoromethyl)-2,3,4,5,8,9-hexahydro-1H-azocine
H₃PO₄ (conc.)Heat5-(Trifluoromethyl)-1,2,3,4,7,8-hexahydroazocineIsomeric alkenes

Rearrangement Processes

Carbocation intermediates, such as those formed during E1 dehydration, are susceptible to rearrangement to form more stable species. However, with the tertiary carbocation already being the most stable option at that position, rearrangements like hydride or alkyl shifts are less likely unless a more stable carbocation can be formed elsewhere in the ring, which is not immediately obvious in this structure. Oxidative rearrangements of similar trifluoromethylated tertiary alcohols have been documented, suggesting that under specific oxidative conditions, ring contraction or expansion could be a possibility. researchgate.net

Reactions Involving the Azocane (B75157) Nitrogen Atom

The nitrogen atom in the azocane ring is a secondary amine, making it a nucleophilic and basic center. wikipedia.org It readily participates in reactions typical of such amines.

Alkylation and Acylation Reactions at Nitrogen

N-Alkylation: The nitrogen can be alkylated using various alkylating agents, such as alkyl halides. wikipedia.org This reaction proceeds via nucleophilic substitution. The use of a base may be required to neutralize the hydrogen halide byproduct. Exhaustive alkylation can lead to the formation of a quaternary ammonium (B1175870) salt.

N-Acylation: The secondary amine readily reacts with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. researchgate.net These reactions are typically high-yielding and are often used to protect the amine functionality or to introduce specific functional groups.

Reaction Type Reagent Typical Conditions Product
N-AlkylationMethyl Iodide, K₂CO₃Acetonitrile, reflux1-Methyl-5-(trifluoromethyl)azocan-5-ol
N-AcylationBenzoyl Chloride, Et₃NDichloromethane, 0-25°C(5-Hydroxy-5-(trifluoromethyl)azocan-1-yl)(phenyl)methanone

N-Oxidation and Reduction Chemistry

N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). N-oxides are highly polar and can exhibit different biological and chemical properties compared to the parent amine. nih.gov

Reduction: While the azocane ring is already saturated, the N-oxide derivative can be reduced back to the parent amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd) or other specific reagents. This oxidation-reduction sequence can be useful in synthetic strategies.

Cyclization Reactions Involving the Nitrogen

The nitrogen atom of the azocane ring in this compound is a key center for cyclization reactions, enabling the formation of bicyclic structures. The presence of the hydroxyl group at the C5 position allows for intramolecular reactions, leading to the construction of fused or bridged ring systems.

One plausible transformation is the formation of oxazolidine-type structures. For instance, β-amino-α-trifluoromethyl alcohols are known to undergo cyclization with aldehydes or their equivalents. uzh.ch By analogy, the reaction of this compound with an aldehyde, such as formaldehyde, could lead to the formation of a bicyclic N,O-acetal.

Furthermore, intramolecular cyclization can be promoted by activating the hydroxyl group. Conversion of the alcohol to a better leaving group, followed by intramolecular nucleophilic attack by the nitrogen, would result in the formation of a bicyclic aziridinium (B1262131) ion intermediate. This intermediate could then be intercepted by various nucleophiles to yield substituted bicyclic products.

Another potential cyclization pathway involves the reaction with phosgene (B1210022) or its equivalents, which could lead to the formation of a bicyclic carbamate. Similarly, reaction with thionyl chloride could potentially form a bicyclic sulfamidite. These types of cyclizations are documented for simpler β-amino alcohols. uzh.ch

A summary of potential cyclization reactions is presented in the table below.

ReactantPotential Bicyclic ProductReaction Type
Aldehyde (e.g., Formaldehyde)N,O-acetal fused azocaneCondensation
Phosgene equivalentBicyclic carbamateCyclization
Thionyl chlorideBicyclic sulfamiditeCyclization

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a prominent feature of the molecule, significantly influencing its chemical and physical properties.

The trifluoromethyl group is renowned for its high stability and chemical resistance. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the CF3 group resistant to many chemical transformations. This stability is a key reason for the prevalence of trifluoromethyl groups in pharmaceuticals and agrochemicals. beilstein-journals.org The CF3 group in this compound is expected to be inert under a wide range of reaction conditions, including acidic, basic, and oxidative environments. The strong electron-withdrawing nature of the three fluorine atoms also deactivates the carbon atom of the CF3 group towards nucleophilic attack.

Further fluorination of the trifluoromethyl group is highly unlikely due to the existing C-F bonds' strength and the lack of available C-H bonds for substitution.

Defluorination of a trifluoromethyl group is a challenging transformation that typically requires harsh reaction conditions, such as the use of potent reducing agents or specific catalytic systems. While not a common transformation, under certain reductive conditions, it might be possible to achieve partial or complete defluorination, though this would likely require forcing conditions and may lead to a mixture of products.

Functional Group Interconversions and Advanced Derivatization

The hydroxyl and amino functionalities in this compound offer numerous possibilities for functional group interconversions and the synthesis of advanced derivatives.

The tertiary alcohol can be a starting point for various transformations. For example, oxidation of the tertiary alcohol is not possible without C-C bond cleavage. However, the hydroxyl group can be converted into other functionalities. For instance, reaction with a suitable leaving group precursor (e.g., tosyl chloride, mesyl chloride) would convert the alcohol into a good leaving group, enabling nucleophilic substitution reactions at the C5 position.

The secondary amine of the azocane ring can be readily functionalized through N-alkylation, N-acylation, N-arylation, or N-sulfonylation reactions. These transformations would allow for the introduction of a wide variety of substituents, modulating the steric and electronic properties of the molecule.

The table below summarizes some potential functional group interconversions.

Starting Functional GroupReagent/ConditionResulting Functional Group
Tertiary AlcoholTosyl Chloride/PyridineTosylate
Tertiary AlcoholMesyl Chloride/TriethylamineMesylate
Secondary AmineAlkyl Halide/BaseTertiary Amine
Secondary AmineAcyl Chloride/BaseAmide
Secondary AmineAryl Halide/Palladium CatalystN-Aryl Amine

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and a hydroxyl group, makes it a potential substrate for initiating cascade or domino reactions.

For example, a reaction with a molecule containing two electrophilic centers could trigger a cascade cyclization. A hypothetical reaction with a dicarbonyl compound or its equivalent could lead to the formation of a complex polycyclic system in a single step.

Furthermore, visible-light-induced radical cascade trifluoromethylation/cyclization reactions have been reported for other systems. nih.gov While this compound already contains a trifluoromethyl group, its structural motifs could potentially participate in similar radical-mediated cascade processes when reacted with suitable radical precursors, leading to the formation of intricate molecular architectures.

Mechanistic Investigations in the Synthesis and Reactions of 5 Trifluoromethyl Azocan 5 Ol

Reaction Pathway Elucidation for Azocane (B75157) Formation

The construction of azocane rings can be achieved through various strategies, including ring-closing metathesis, radical cyclization, and ring expansion. A notable pathway to trifluoromethyl-substituted azocanes involves a metal-free ring-expansion of 2-(trifluoropropan-2-ol) piperidines. This method proceeds through a bicyclic azetidinium intermediate, which is subsequently opened by a variety of nucleophiles to yield the functionalized eight-membered ring. Another advanced strategy involves palladium-catalyzed allylic amine rearrangements, which facilitate an efficient two-carbon ring expansion of 2-alkenyl piperidines to their corresponding azocane counterparts under mild conditions. rsc.orgchemrxiv.org

Analysis of Transition States and Intermediates (e.g., Azetidinium Intermediates, Rhodacyclopentanones)

A transition state is the highest potential energy configuration along a reaction coordinate, an unstable and non-isolatable state that a reaction must pass through. In contrast, an intermediate is a more stable, sometimes isolatable, compound formed between reaction steps.

Rhodacyclopentanones: In mechanistically distinct, metal-catalyzed approaches to N-heterocycles, rhodacyclopentanone intermediates can play a crucial role. These are formed via the oxidative addition of a Rh(I)-catalyst into a C-C bond, for instance, in a cyclobutanone, or through the directed C-C bond activation of substrates like N-cyclopropylacrylamides. rsc.org While not directly implicated in the azetidinium pathway, these metallacyclic intermediates are pivotal in other catalytic cycles that can generate medium-sized rings. For example, amide-directed C–C bond activation can deliver a rhodacyclopentanone, which can then undergo migratory insertion of an alkene and subsequent fragmentation to provide direct access to azocanes. rsc.org

Role of Catalysts in Mediating Reaction Mechanisms

While some azocane syntheses, such as those proceeding through azetidinium intermediates, are explicitly metal-free, catalysis is a cornerstone of many other synthetic routes to nitrogen heterocycles. Catalysts provide an alternative, lower-energy reaction pathway, thereby increasing the reaction rate.

Palladium Catalysis: Palladium complexes are widely used to catalyze the synthesis of heterocycles. chim.itdntb.gov.uanih.gov In the context of azocane synthesis, palladium catalysts enable the two-carbon ring expansion of 2-alkenyl piperidines. rsc.orgchemrxiv.org The mechanism involves the coordination of the palladium catalyst to the alkene, followed by a series of rearrangements that ultimately lead to the expanded ring system. Detailed mechanistic studies on related palladium-catalyzed reactions, such as C-H acetoxylation, show that the catalyst's resting state and the role of ligands are crucial in determining the rate-limiting step, which is often C-H activation. nih.gov

Iron Catalysis: Iron-based catalysts are increasingly employed for synthesizing N-heterocycles due to their low cost and environmental friendliness. researchgate.net They can mediate various inter- and intramolecular cyclizations to form these ring systems.

Gold Catalysis: Gold catalysts have been shown to be effective in the synthesis of indole-fused azocine (B12641756) rings, demonstrating their utility in forming medium-sized heterocycles through the activation of alkynes.

Regioselectivity and Stereoselectivity Control Mechanisms

Regioselectivity refers to the preference of a reaction to occur at one specific site over other possible sites. Stereoselectivity is the preference for the formation of one stereoisomer over another.

In the synthesis of azocanes via the ring-opening of a bicyclic azetidinium intermediate, both regio- and stereoselectivity are critical. The outcome of the nucleophilic attack on the unsymmetrical azetidinium ion is governed by several factors:

Electronic Effects: Unsaturated substituents (like aryl or carbonyl groups) adjacent to the azetidinium ring can stabilize developing charges in the transition state, directing the nucleophile to attack that specific carbon. magtech.com.cn

Steric Hindrance: Bulky nucleophiles or substituents on the ring will favor attack at the less sterically hindered carbon atom. magtech.com.cnfrontiersin.org

Stereoelectronic Control: The three-dimensional arrangement of orbitals can dictate the reaction pathway. For instance, achieving an anti-periplanar alignment between the migrating group and the leaving group is often crucial in ring expansion reactions, ensuring a specific stereochemical outcome. nih.gov

Studies on the nucleophilic ring-opening of various azetidinium ions have shown that the process can occur in a highly stereoselective and regioselective manner, allowing for precise control over the structure of the resulting amine. organic-chemistry.orgnih.govresearchgate.net Similarly, palladium-catalyzed ring expansions can proceed with high enantioretention, preserving the stereochemistry of the starting material in the final azocane product. rsc.orgchemrxiv.org

Mechanism of Trifluoromethyl Group Introduction

The introduction of a trifluoromethyl (CF3) group is a key step in the synthesis of 5-(Trifluoromethyl)azocan-5-ol. This is most directly achieved by the reaction of a cyclic ketone precursor (e.g., a piperidin-4-one or an azocan-5-one) with a trifluoromethylating agent. The primary methods for creating a C-CF3 bond are categorized as nucleophilic, radical, and electrophilic pathways. chem-station.com

Pathways for Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation involves the reaction of a trifluoromethyl anion equivalent (CF3⁻) with an electrophile, such as the carbonyl carbon of a ketone. semanticscholar.org The most common and versatile reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often called the Ruppert-Prakash reagent. nih.govresearchgate.net

The mechanism for the reaction of TMSCF3 with a ketone, initiated by a nucleophilic activator like a fluoride (B91410) salt (e.g., tetrabutylammonium (B224687) fluoride, TBAF), proceeds as follows:

Activation: The fluoride ion attacks the silicon atom of TMSCF3, forming a pentacoordinate siliconate intermediate.

Generation of CF3⁻: This hypervalent silicon species releases the trifluoromethyl anion (CF3⁻).

Nucleophilic Attack: The highly nucleophilic CF3⁻ attacks the electrophilic carbonyl carbon of the ketone.

Alkoxide Formation: This attack forms a tertiary trifluoromethylated alkoxide intermediate.

Silylation: The alkoxide is trapped by the trimethylsilyl (B98337) group (from TMSF or another molecule of TMSCF3) to give the final, stable O-silylated product, which can be hydrolyzed upon acidic workup to yield the tertiary alcohol, this compound.

Recent detailed mechanistic studies using stopped-flow NMR/IR have elucidated a nuanced anionic chain reaction where both the product alkoxide and the CF3⁻ anion act as chain carriers. nih.govst-andrews.ac.ukacs.org

Table 1: Common Reagents for Nucleophilic Trifluoromethylation
ReagentActivator/ConditionsNotes
TMSCF₃ (Ruppert-Prakash Reagent)Catalytic F⁻ (TBAF, CsF, KF), K₂CO₃, Lewis basesMost widely used; versatile for aldehydes and ketones. semanticscholar.org
CF₃H (Fluoroform)Strong bases (e.g., t-BuOK, KHMDS)Inexpensive but requires strong basic conditions.
TESCF₃ / TIPSCF₃Catalytic F⁻Homologues of TMSCF₃ with different steric and electronic properties. nih.gov

Radical and Electrophilic Trifluoromethylation Mechanisms

While nucleophilic addition to a ketone is the most direct route to the target compound, radical and electrophilic methods provide alternative strategies for introducing a CF3 group onto a heterocyclic scaffold. nih.gov

Radical Trifluoromethylation: This pathway involves the generation of a trifluoromethyl radical (•CF3), which is electrophilic in nature and reacts readily with electron-rich C-H bonds or double bonds. nih.gov

Radical Generation: •CF3 can be generated from sources like CF3I via photolysis or radical initiators, or from reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or Togni's reagents under photoredox catalysis. conicet.gov.arnih.gov

Reaction with Heterocycles: The •CF3 radical can add to a C-H bond of a pre-formed azocane ring, followed by an oxidation step to yield the trifluoromethylated product. This approach is powerful for the late-stage functionalization of complex molecules. nih.gov Saturated N-heterocycles can undergo trifluoromethylation at the α-position to nitrogen via the formation of an intermediate iminium ion which then acts as an acceptor for the CF3 radical. mdpi.com

Electrophilic Trifluoromethylation: This method utilizes reagents that deliver an electrophilic trifluoromethyl equivalent ("CF3⁺") to a nucleophilic substrate. nih.govchem-station.com

Reagents: Common electrophilic reagents include hypervalent iodine compounds (Togni's reagents) and sulfonium (B1226848) salts (Umemoto's reagents). chem-station.combrynmawr.edu

Mechanism: The mechanism can be controversial, with possibilities including direct polar substitution (SN2-type attack by a nucleophile) or a single-electron transfer (SET) process that generates a trifluoromethyl radical. nih.gov These reagents typically react with "soft" nucleophiles like enolates, silyl (B83357) enol ethers, or electron-rich aromatic systems. For example, a pre-formed azocane could be converted to its enolate, which could then be trifluoromethylated using an electrophilic source.

Table 2: Selected Radical and Electrophilic Trifluoromethylating Reagents
TypeReagent Name/ClassTypical Substrates
RadicalCF₃I, NaSO₂CF₃ (Langlois' Reagent)Arenes, heteroarenes, alkenes. nih.govconicet.gov.ar
RadicalBaran's Reagent (Zn(SO₂CF₃)₂)Heteroarenes.
ElectrophilicUmemoto's Reagents (Sulfonium salts)Enolates, silyl enol ethers, thiols, phosphines. chem-station.com
ElectrophilicTogni's Reagents (Hypervalent iodine)Alkenes, alkynes, β-ketoesters, phenols. conicet.gov.arbrynmawr.edu

Kinetic Studies and Reaction Rate Determinants

The formation of this compound proceeds through an intramolecular cyclization of a linear amino ketone precursor. Understanding the kinetics of this transformation is crucial for optimizing reaction conditions and elucidating the reaction mechanism. Kinetic studies would typically involve monitoring the concentration of the reactant and product over time under various conditions to determine the rate law and activation parameters.

Hypothetical Rate Law Determination:

A series of experiments could be designed to determine the reaction order with respect to the starting amino ketone. By varying the initial concentration of the precursor and measuring the initial reaction rate, the rate law can be established. For a first-order intramolecular cyclization, the rate of reaction would be directly proportional to the concentration of the linear amino ketone.

The rate law can be expressed as: Rate = k[Amino Ketone]

Where:

k is the rate constant

[Amino Ketone] is the concentration of the linear precursor

Table 1: Hypothetical Kinetic Data for the Cyclization to Form this compound

ExperimentInitial [Amino Ketone] (mol/L)Initial Rate (mol/L·s)
10.101.5 x 10⁻⁵
20.203.0 x 10⁻⁵
30.304.5 x 10⁻⁵

Influence of Temperature and Activation Parameters:

The effect of temperature on the reaction rate would be investigated to determine the activation energy (Ea) of the cyclization. By conducting the reaction at different temperatures and measuring the corresponding rate constants, an Arrhenius plot (ln k vs. 1/T) can be constructed. The slope of this plot is equal to -Ea/R, where R is the gas constant.

Table 2: Hypothetical Temperature Dependence of the Rate Constant

Temperature (K)Rate Constant, k (s⁻¹)
2981.5 x 10⁻⁴
3083.2 x 10⁻⁴
3186.8 x 10⁻⁴

From this data, the activation energy and other thermodynamic parameters such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be calculated, providing deeper insight into the transition state of the reaction. A negative entropy of activation, for instance, would be expected for a cyclization reaction due to the loss of conformational freedom in the transition state.

Isotopic Labeling Experiments

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. In the study of the formation and reactions of this compound, isotopic labeling experiments could provide definitive evidence for the proposed mechanistic steps.

Deuterium (B1214612) Labeling to Probe the Rate-Determining Step:

To investigate whether the proton transfer step is involved in the rate-determining step of the cyclization, a kinetic isotope effect (KIE) study could be performed. This would involve synthesizing the linear amino ketone precursor with a deuterium atom in place of a hydrogen at a key position, for example, on the nitrogen atom of the amine (N-D) or on the carbon alpha to the ketone.

If the N-H bond is broken in the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) would be observed. A secondary KIE might be observed if the hybridization of a carbon atom changes in the rate-determining step.

Table 3: Hypothetical Kinetic Isotope Effect Data

SubstrateRate Constant, k (s⁻¹)KIE (kH/kD)
Unlabeled Precursor1.5 x 10⁻⁴1.8
N-deuterated Precursor8.3 x 10⁻⁵

A KIE value of 1.8 would suggest that the N-H bond breaking is part of the rate-determining step, likely a proton transfer during the nucleophilic attack of the amine on the trifluoromethyl ketone.

¹³C and ¹⁵N Labeling for Mechanistic Elucidation:

To confirm the intramolecular nature of the cyclization and to study potential equilibria, the precursor could be synthesized with ¹³C labeling at the carbonyl carbon and ¹⁵N labeling at the amino nitrogen. Analysis of the resulting this compound by mass spectrometry and NMR spectroscopy would confirm the connectivity of these labeled atoms in the final product.

These labeling studies could also be employed to investigate subsequent reactions of the azocanol. For instance, if the hemiaminal is in equilibrium with the open-chain form, isotopic scrambling could be observed under certain conditions, providing information about the dynamics of the ring-chain tautomerism.

Conformational Analysis and Advanced Spectroscopic Characterization of 5 Trifluoromethyl Azocan 5 Ol

Conformational Preferences of the Azocane (B75157) Ring

The eight-membered azocane ring is a flexible scaffold that can adopt several low-energy conformations. The substitution pattern, particularly the presence of bulky and electronically demanding groups, plays a crucial role in determining the most stable conformational isomers.

Identification of Preferred Conformations (e.g., Boat-Chair, Chair-Chair)

The conformational landscape of the azocane ring is complex, with several potential minimum-energy structures. The most commonly observed conformations for monosubstituted and disubstituted cyclooctanes, the carbocyclic analogues of azocanes, are the boat-chair and the chair-chair forms. The boat-chair conformation is generally the most stable for cyclooctane (B165968) itself. For substituted azocanes, the relative energies of these conformations can be altered by the nature and position of the substituents. Computational studies and experimental data from spectroscopic analyses are essential to identify the predominant conformation in solution and in the solid state.

Dynamic Conformational Processes and Inversion Barriers

Azocane rings undergo dynamic conformational processes, including ring inversion, where the molecule flips from one conformation to another. These processes are characterized by energy barriers that can be determined using dynamic nuclear magnetic resonance (NMR) spectroscopy. The introduction of the trifluoromethyl group can significantly increase the barrier to ring inversion due to the steric hindrance that must be overcome during the conformational change. nih.gov The energy barriers provide valuable information about the flexibility of the ring system, which can be important for its interaction with biological targets.

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

A combination of advanced spectroscopic techniques is necessary to unambiguously determine the three-dimensional structure and conformational dynamics of complex molecules like 5-(Trifluoromethyl)azocan-5-ol.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

Multi-dimensional NMR spectroscopy is a powerful tool for the complete structural and stereochemical assignment of organic molecules in solution. wordpress.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule. For conformational analysis, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are particularly informative. mdpi.com These experiments detect through-space interactions between protons, and the intensity of the NOE signals is inversely proportional to the sixth power of the distance between the nuclei, providing crucial distance constraints to define the molecule's preferred conformation in solution.

NMR Technique Information Obtained
1D NMR (¹H, ¹³C, ¹⁹F) Basic structural information, chemical environment of nuclei.
2D COSY ¹H-¹H scalar coupling correlations, identifies neighboring protons.
2D HSQC Direct ¹H-¹³C correlations, assigns protons to their attached carbons.
2D HMBC Long-range ¹H-¹³C correlations (2-3 bonds), establishes connectivity across quaternary carbons and heteroatoms.
2D NOESY/ROESY Through-space ¹H-¹H correlations, provides distance constraints for conformational and stereochemical analysis.

X-ray Crystallography for Solid-State Structure and Conformational Insights

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of all atoms can be determined. nih.gov This technique yields accurate bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the molecule's conformation in the crystalline form. researchgate.net While the solid-state conformation may not always be identical to the predominant conformation in solution, it provides a crucial reference point and invaluable insights into the intrinsic conformational preferences of the molecule, free from solvent effects. mdpi.com

Crystallographic Parameter Significance
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry elements present in the crystal lattice.
Atomic Coordinates The precise position of each atom in the unit cell.
Bond Lengths and Angles Provides information on the geometry of the molecule.
Torsional Angles Defines the conformation of the azocane ring and the orientation of substituents.
Intermolecular Interactions Reveals how molecules are packed in the crystal, including hydrogen bonding and other non-covalent interactions.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, serves as a powerful, non-destructive technique for the characterization of molecular structures. By probing the vibrational modes of a molecule, these methods provide detailed insights into the presence of specific functional groups, the nature of chemical bonds, and the influence of intermolecular and intramolecular interactions. For a molecule such as this compound, vibrational spectroscopy is instrumental in confirming its structural integrity and understanding its conformational behavior.

The vibrational modes of a molecule are quantized, and transitions between these energy levels can be induced by the absorption of infrared radiation or through the inelastic scattering of monochromatic light in Raman spectroscopy. The frequencies of these vibrations are dependent on the masses of the bonded atoms and the force constants of the bonds connecting them, which in turn are influenced by the electronic environment. Consequently, specific functional groups tend to exhibit characteristic absorption or scattering bands within well-defined regions of the vibrational spectrum.

In the analysis of this compound, the vibrational spectrum can be divided into several key regions, each corresponding to the vibrations of its distinct structural components: the azocane ring, the hydroxyl group, and the trifluoromethyl group.

The hydroxyl group (-OH) is one of the most readily identifiable functional groups in an IR spectrum. The O-H stretching vibration typically appears as a strong, broad absorption band in the region of 3200–3600 cm⁻¹. libretexts.orgpressbooks.pub The broadness of this band is a direct consequence of hydrogen bonding. In the condensed phase, the hydroxyl group of one molecule can form a hydrogen bond with the nitrogen atom or the hydroxyl oxygen of a neighboring molecule. This interaction weakens the O-H bond, leading to a lower vibrational frequency and a distribution of bond strengths, which results in a broadened peak. Intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom of the azocane ring is also possible and would similarly influence the position and shape of this band.

The trifluoromethyl group (-CF₃) possesses several characteristic vibrational modes. The C-F stretching vibrations are particularly intense in the IR spectrum due to the large change in dipole moment associated with these bonds. Typically, the asymmetric and symmetric C-F stretching modes are observed in the 1100–1250 cm⁻¹ region. researchgate.net These strong absorptions serve as a clear spectroscopic marker for the presence of the trifluoromethyl substituent.

The azocane ring, being a saturated heterocyclic system, gives rise to a number of vibrational modes. The C-H stretching vibrations of the methylene (B1212753) groups in the ring are expected in the 2850–3000 cm⁻¹ range, which is characteristic of saturated hydrocarbons. libretexts.orgpressbooks.publibretexts.org The C-N stretching vibration of the cyclic secondary amine is typically found in the 1000–1250 cm⁻¹ region. This band may sometimes be coupled with other vibrations and can be of variable intensity. The N-H stretching vibration of the secondary amine in the azocane ring is expected to appear in the 3300–3500 cm⁻¹ range as a sharper, less intense peak compared to the O-H stretch. libretexts.org However, in this compound, this band may be obscured by the broad O-H absorption.

The lower frequency "fingerprint" region of the spectrum (below 1500 cm⁻¹) contains a complex series of bands arising from C-C stretching, C-H bending, and other skeletal vibrations of the azocane ring. msu.edu While challenging to assign individually without computational assistance, this region is unique to the molecule and can be used for identification by comparison with a reference spectrum.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on established group frequency data.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
O-H Stretch (hydrogen-bonded)Alcohol3200–3600Strong, Broad
N-H StretchSecondary Amine3300–3500Moderate, Sharper
C-H StretchAlkane (CH₂)2850–3000Strong
C-F Stretch (asymmetric & symmetric)Trifluoromethyl1100–1250Very Strong
C-N StretchSecondary Amine1000–1250Moderate
C-O StretchTertiary Alcohol1050–1200Moderate to Strong
C-H Bend (Scissoring/Bending)Alkane (CH₂)1450–1470Moderate

This table is generated based on typical vibrational frequencies for the respective functional groups and may not represent experimentally verified data for this compound.

Computational and Theoretical Studies on 5 Trifluoromethyl Azocan 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic nature and predict the spectroscopic signatures of 5-(Trifluoromethyl)azocan-5-ol.

Electronic Structure Analysis

The electronic structure of this compound is significantly influenced by its functional groups. The trifluoromethyl (CF₃) group, being strongly electron-withdrawing, creates a notable polarization within the molecule. Quantum chemical methods, particularly Density Functional Theory (DFT), are used to analyze this effect. cuny.edu Calculations can map the molecular electrostatic potential (MESP), which indicates regions of positive and negative charge, highlighting sites susceptible to electrophilic or nucleophilic attack.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. For this molecule, the electron density of the HOMO is expected to be localized around the nitrogen and oxygen atoms, while the LUMO may be centered more around the electron-deficient carbon of the trifluoromethyl group.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Theoretical calculations are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the expected ¹H and ¹³C NMR chemical shifts for a given molecular geometry. researchgate.net These predicted spectra are invaluable for confirming the structure of newly synthesized compounds and for assigning specific signals in experimentally obtained spectra. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. superfri.org

Below is an interactive table showing hypothetical, predicted ¹³C NMR chemical shifts for this compound, illustrating the type of data generated from such calculations.

Atom PositionPredicted Chemical Shift (ppm)
C (adjacent to N)~50-55
C (beta to N)~25-30
C (gamma to N)~30-35
C-OH, C-CF₃~75-80
C (in CF₃)~125-130 (quartet)
Note: These values are illustrative examples based on typical shifts for similar structures and are not the result of specific calculations on this molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to explore the conformational flexibility and dynamic behavior of this compound, which is crucial for understanding its interactions and properties.

Conformational Energy Landscapes and Energetic Profiles

The eight-membered azocane (B75157) ring is inherently flexible and can exist in several conformations, such as boat-chair and crown forms. Molecular dynamics (MD) simulations can explore the potential energy surface of the molecule, revealing the relative stabilities of different conformers and the energy barriers for converting between them. nih.gov The presence of the bulky trifluoromethyl group and the hydroxyl group at the C5 position introduces significant steric hindrance, which will strongly influence the preferred ring conformation. Advanced simulation techniques like metadynamics can be used to generate free energy landscapes, providing a detailed map of the conformational preferences and transition pathways.

Force Field Development and Validation for Azocane Systems

Accurate MD simulations depend on a reliable force field, which is a set of parameters describing the potential energy of the atoms in the system. Standard force fields may not accurately represent the unique electronic and steric properties of highly fluorinated compounds. researchgate.netacs.org Perfluorinated molecules exhibit distinct properties that are not always captured by conventional parameters. researchgate.net Therefore, for a molecule like this compound, it is often necessary to develop and validate specific force field parameters. acs.org This process typically involves performing high-level ab initio quantum chemical calculations to derive atomic charges and parameters for bond, angle, and dihedral terms, ensuring the force field accurately models the molecule's conformational energetics. researchgate.net

Prediction of Reactivity and Selectivity

Computational methods are instrumental in predicting the chemical reactivity and regioselectivity of this compound.

By calculating the transition state energies for potential reaction pathways, chemists can predict which reactions are most likely to occur and at which sites on the molecule. scienceopen.com For instance, the reactivity of the hydroxyl group versus the C-H bonds on the azocane ring can be compared by computing the activation energy barriers for reactions like oxidation or substitution.

Furthermore, reactivity descriptors derived from DFT, such as Fukui functions and local softness, can identify the most nucleophilic and electrophilic atoms within the molecule. researchgate.net This analysis helps predict the regioselectivity of reactions. For example, in a Minisci-type radical reaction, such calculations could predict which C-H bond on the heterocyclic ring is most susceptible to functionalization. researchgate.net

Transition State Modeling for Synthetic Transformations

Transition state modeling is a powerful computational tool used to elucidate reaction mechanisms, predict reaction rates, and understand the origins of stereoselectivity. For a molecule such as this compound, a likely synthetic route would involve the nucleophilic trifluoromethylation of a precursor, azocan-5-one. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling the transition states of such transformations. rsc.orgresearchgate.net

The reaction would likely proceed via the addition of a trifluoromethyl nucleophile (e.g., generated from Ruppert-Prakash reagent, TMSCF₃) to the carbonyl carbon of azocan-5-one. DFT calculations can be employed to locate the transition state structure for this addition. researchgate.net This involves identifying a first-order saddle point on the potential energy surface that connects the reactants (azocan-5-one and the CF₃⁻ source) and the product (the alkoxide intermediate of this compound).

Key parameters that can be elucidated from transition state modeling include the activation energy (ΔG‡), the geometry of the transition state, and the imaginary frequency corresponding to the reaction coordinate. The activation energy is crucial for predicting the feasibility and rate of the reaction. The geometry of the transition state can provide insights into the stereochemical outcome, particularly if the azocane ring adopts a preferred conformation that favors attack from one face of the carbonyl group over the other.

Below is a hypothetical data table summarizing plausible DFT-calculated parameters for the transition state of the trifluoromethylation of azocan-5-one. These values are based on typical findings for the nucleophilic trifluoromethylation of cyclic ketones.

Table 1: Hypothetical Transition State Parameters for the Trifluoromethylation of Azocan-5-one

Parameter Value Description
Method/Basis Set B3LYP/6-31G* A common level of theory for such calculations.
Activation Free Energy (ΔG‡) 15 - 25 kcal/mol A typical range for nucleophilic additions to ketones.
Imaginary Frequency -300 to -500 cm⁻¹ Confirms the structure as a true transition state.
C-CF₃ Bond Length (Å) 2.0 - 2.4 Å The forming bond between the carbonyl carbon and the CF₃ group.
C-O Bond Length (Å) 1.3 - 1.4 Å The elongating carbonyl bond.

Intrinsic Reaction Coordinate (IRC) calculations would further confirm that the identified transition state correctly connects the reactants and the desired product intermediate. github.io

Quantitative Structure–Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. For this compound, no specific QSRR studies have been reported. However, a hypothetical QSRR model could be developed to predict the reactivity of a series of substituted azocan-5-ol (B12978326) derivatives.

The reactivity of this compound could be influenced by several structural features, including the electron-withdrawing nature of the trifluoromethyl group, the conformational flexibility of the eight-membered azocane ring, and the properties of the hydroxyl and amino groups. A QSRR model would typically involve calculating a set of molecular descriptors and correlating them with an experimentally determined reactivity parameter, such as the rate constant for a specific reaction (e.g., N-alkylation or O-acylation).

Relevant molecular descriptors for a QSRR study of this compound and its derivatives would likely include:

Electronic Descriptors: Partial atomic charges, dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Steric Descriptors: Molecular volume, surface area, and specific conformational descriptors related to the azocane ring.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

A hypothetical QSRR equation might take the following form:

log(k) = c₀ + c₁σ* + c₂Eₛ + c₃LUMO

where 'k' is the reaction rate constant, σ* and Eₛ are Taft electronic and steric parameters for substituents on the azocane ring, and LUMO is the energy of the lowest unoccupied molecular orbital.

Table 2: Hypothetical QSRR Model for the Reactivity of Substituted 5-(Trifluoromethyl)azocan-5-ols

Derivative (Substituent on N) logP Polar Surface Area (Ų) LUMO Energy (eV) Predicted log(k)
H 1.8 45.5 -0.5 -2.0
Methyl 2.2 45.5 -0.45 -2.2
Ethyl 2.6 45.5 -0.43 -2.3
Acetyl 1.5 62.8 -0.8 -3.5

Such models are valuable in medicinal chemistry for predicting the reactivity and potential metabolic fate of drug candidates. researchgate.net

Intermolecular Interactions and Solvation Effects

The intermolecular interactions and solvation properties of this compound are dictated by the presence of multiple functional groups: a hydroxyl group (-OH), a secondary amine (-NH-), and a trifluoromethyl group (-CF₃) on a flexible eight-membered ring.

Intermolecular Interactions:

Hydrogen Bonding: The -OH and -NH groups can act as hydrogen bond donors, while the oxygen, nitrogen, and to a lesser extent, the fluorine atoms can act as hydrogen bond acceptors. acs.orgresearchgate.net This would lead to strong intermolecular hydrogen bonding networks in the condensed phase. Intramolecular hydrogen bonding between the -OH group and the nitrogen atom or one of the fluorine atoms of the -CF₃ group is also possible, depending on the conformational preferences of the azocane ring. nih.govmdpi.com Computational studies on similar fluorinated alcohols have quantified the strength of such intramolecular OH···F hydrogen bonds. nih.gov

Dipole-Dipole Interactions: The molecule is expected to have a significant dipole moment due to the presence of the electronegative F, O, and N atoms.

Solvation Effects: The solvation of this compound would be highly dependent on the nature of the solvent.

In Protic Solvents (e.g., water, methanol): The molecule would be well-solvated through hydrogen bonding with solvent molecules at the -OH and -NH sites.

In Aprotic Polar Solvents (e.g., DMSO, acetonitrile): Solvation would occur primarily through dipole-dipole interactions.

In Nonpolar Solvents (e.g., hexane, toluene): The hydrophobic trifluoromethyl group and the hydrocarbon backbone of the azocane ring would favor solubility, while the polar -OH and -NH groups would be poorly solvated.

Molecular dynamics (MD) simulations could be employed to study the explicit solvation of this compound in a water box, providing insights into the structure of the hydration shells around the different functional groups and the dynamics of the solvent molecules. nih.govnih.govmdpi.comgithub.io Ab initio calculations could be used to determine the solvation free energies in various solvents using implicit solvent models. osti.gov

Table 3: Hypothetical Interaction and Solvation Parameters for this compound

Parameter Solvent Estimated Value Basis of Estimation
H-Bond Energy (dimer) Gas Phase -8 to -12 kcal/mol Typical for alcohol-amine interactions.
Solvation Free Energy (ΔGsolv) Water -10 to -15 kcal/mol Reflects strong hydrogen bonding with water.
Solvation Free Energy (ΔGsolv) Hexane -2 to -5 kcal/mol Reflects weaker van der Waals interactions.
Dipole Moment Gas Phase 3.0 - 4.0 Debye Based on the presence of multiple polar groups.

Applications and Broader Research Significance of 5 Trifluoromethyl Azocan 5 Ol in Organic Synthesis

Utility as a Chiral Building Block or Intermediate

Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The presence of a stereocenter, in this case at the carbon bearing both the hydroxyl and trifluoromethyl groups, suggests that 5-(Trifluoromethyl)azocan-5-ol could theoretically serve as a valuable chiral synthon.

Precursor for the Synthesis of Complex Molecules

The structural features of this compound, including a cyclic amine, a tertiary alcohol, and a trifluoromethyl group, could make it a precursor for a variety of more complex molecules. The azocane (B75157) ring could be functionalized or rearranged, and the hydroxyl group could be used to introduce other functionalities or to direct stereoselective reactions. Trifluoromethylated compounds are widely used in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by the CF3 group. researchgate.netresearchgate.net

Introduction of Stereogenic Centers into Target Compounds

If this compound can be resolved into its individual enantiomers, it could be used to introduce a trifluoromethylated stereogenic center into target molecules. researchgate.netnih.gov This is a crucial step in the synthesis of many modern drugs, where specific stereoisomers exhibit desired therapeutic effects while others may be inactive or even harmful.

Potential as a Ligand or Catalyst Component

The nitrogen atom in the azocane ring and the oxygen of the hydroxyl group provide potential coordination sites for metal ions. This suggests that derivatives of this compound could be explored as ligands in catalysis.

Enantioselective Catalysis Using Derivatives as Ligands

Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of one enantiomer of a chiral product over the other. mdpi.com Derivatives of enantiomerically pure this compound could potentially be developed into novel ligands for a range of enantioselective transformations. The specific stereochemistry of the ligand would be crucial in determining the stereochemical outcome of the catalyzed reaction.

Exploration in Transition Metal Catalysis

The development of new ligands for transition metal catalysis is an active area of research. escholarship.org The combination of a chiral center and heteroatoms for metal coordination in this compound makes its derivatives interesting candidates for exploration in various transition metal-catalyzed reactions, such as cross-coupling, hydrogenation, and oxidation reactions. researchgate.net

Contribution to Methodological Development in Organic Chemistry

The synthesis and reactions of novel fluorinated compounds contribute to the broader development of new synthetic methodologies. rsc.orgnih.gov Research into the synthesis of this compound and its subsequent chemical transformations could lead to new methods for the preparation of trifluoromethylated cyclic amines and alcohols, which are important structural motifs in medicinal chemistry.

Lack of Specific Research Data Precludes a Detailed Analysis of this compound

A thorough review of available scientific literature and chemical databases reveals a significant lack of specific research focused on the chemical compound this compound. Consequently, it is not possible to generate a detailed and scientifically accurate article on its applications and broader research significance in organic synthesis as requested. The outlined sections on advancements in azocane chemistry and new strategies for trifluoromethylated compound synthesis, as they pertain solely to this specific molecule, cannot be substantiated with detailed research findings or supported by data tables due to the absence of published studies.

General searches on related topics, such as the synthesis of trifluoromethylated heterocyclic compounds and advancements in azocane chemistry, provide a broad overview of the field. For instance, the introduction of a trifluoromethyl group is a widely recognized strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity of drug candidates. rsc.orgmdpi.com Similarly, the synthesis of azocane derivatives is an area of interest due to their presence in various biologically active compounds. researchgate.netresearchgate.net

However, these general principles cannot be specifically attributed to this compound without dedicated research on this particular compound. The creation of an authoritative article requires specific data on its synthesis, reactivity, and utility in advancing these chemical fields. Without such specific information, any attempt to write the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, until research specifically investigating this compound is published and made publicly available, a comprehensive article focusing solely on its role in organic synthesis cannot be written.

Future Research Directions and Unexplored Avenues for 5 Trifluoromethyl Azocan 5 Ol

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 5-(Trifluoromethyl)azocan-5-ol has not been reported, presenting an immediate opportunity for methodological innovation. Future research should prioritize the development of efficient, scalable, and environmentally benign synthetic pathways.

Key areas for investigation include:

Nucleophilic Trifluoromethylation of Azocan-5-one: The most direct approach would involve the nucleophilic addition of a trifluoromethyl group to the corresponding ketone, azocan-5-one. Research should focus on adapting existing trifluoromethylating reagents for this specific substrate. The Ruppert-Prakash reagent (TMSCF3) is a prime candidate, having been used successfully for the trifluoromethylation of keto-oximes to produce trifluoromethylated amino alcohols. mdpi.com

Green Chemistry Approaches: Emphasis should be placed on developing sustainable synthetic protocols. This includes the use of environmentally friendly solvents, such as water, and milder reaction conditions to reduce energy consumption. rsc.orgrsc.org Exploring photocatalytic or electrochemical methods could provide oxidant-free, atom-economical alternatives to traditional methods. researchgate.netorganic-chemistry.orgsdsu.edu

Biocatalytic Synthesis: A forward-looking approach would be the development of a biocatalytic route. Enzymes could offer unparalleled stereoselectivity in the synthesis of a specific enantiomer of this compound. nih.govacs.org This would involve screening for or engineering enzymes capable of performing the key trifluoromethylation step, a strategy that aligns with the growing demand for green and sustainable pharmaceutical manufacturing. biooekonomie.de

Synthetic ApproachKey Reagents/CatalystsPotential AdvantagesResearch Focus
Nucleophilic TrifluoromethylationAzocan-5-one, TMSCF3, CsF/TBAFDirect, potentially high-yielding route.Optimization of reaction conditions, substrate scope.
Green Photoredox CatalysisAzocan-5-one, CF3SO2Na, Acridinium saltTransition metal-free, mild conditions, sustainable. organic-chemistry.orgCatalyst screening, scalability, energy efficiency.
Continuous-Flow SynthesisImmobilized catalysts, microreactorsImproved safety, scalability, and process control. nih.govacs.orgReactor design, optimization of flow parameters.
BiocatalysisEngineered Ketoreductases or other enzymesHigh enantioselectivity, aqueous conditions, sustainability. nih.govacs.orgEnzyme discovery and engineering, process development.

Exploration of Novel Reactivity and Chemical Transformations

The unique hemiaminal-like structure of this compound suggests a rich and underexplored reactivity profile. The electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence the properties of the adjacent hydroxyl group and the stability of the azocane (B75157) ring.

Future studies should investigate:

Derivatization of the Hydroxyl Group: The tertiary alcohol functionality is a key handle for further molecular elaboration. Research should explore O-alkylation, O-acylation, and displacement reactions (e.g., Deoxyfluorination) to access a diverse library of azocane derivatives. These transformations would provide access to new chemical entities with potentially altered physical and biological properties.

Ring-Opening and Ring-Contraction Reactions: The stability of the azocane ring, particularly the C5-N bond, should be investigated under various conditions (acidic, basic). The presence of the trifluoromethyl group may facilitate novel ring-opening or ring-contraction pathways, leading to the synthesis of unique acyclic or smaller heterocyclic structures that would be difficult to access through other means.

Use as a Chiral Building Block: Once enantiomerically pure forms of this compound are available, their utility as chiral building blocks in organic synthesis should be explored. The trifluoromethylated stereocenter can serve as a valuable chiral synthon for the construction of more complex molecules.

Investigation of Unconventional Catalytic Applications

Trifluoromethyl-containing ligands are known to enhance the performance of transition metal catalysts. The this compound scaffold is a promising platform for the design of novel ligands for asymmetric catalysis.

Unexplored avenues include:

Development of Novel Ligands: The azocane nitrogen and the C5-hydroxyl group provide two potential coordination sites. These can be further functionalized to create novel bidentate or tridentate ligands. For example, the nitrogen atom could be functionalized with pyridyl or phosphino (B1201336) groups to create P,N or N,N-type ligands.

Asymmetric Catalysis: These new chiral ligands could be applied in a wide range of metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and cross-coupling reactions. jocpr.com The electronic properties of the CF3 group could lead to catalysts with unique activity and selectivity profiles.

Organocatalysis: Derivatives of this compound could also be explored as organocatalysts. The chiral backbone and the presence of hydrogen-bond donating/accepting groups could be exploited in various asymmetric transformations.

Potential Application AreaProposed Derivative/SystemRationaleTarget Reactions
Asymmetric HydrogenationN-functionalized phosphine-azocanol ligands + Rh/IrChiral backbone and electron-withdrawing CF3 group may enhance enantioselectivity.Asymmetric hydrogenation of olefins and ketones.
Cross-Coupling ReactionsN-Aryl azocanol derivatives as ligands for PalladiumThe azocane scaffold may provide a unique steric environment for the metal center.Suzuki, Heck, and Buchwald-Hartwig couplings.
OrganocatalysisBifunctional thiourea (B124793) or squaramide derivativesCombination of a chiral scaffold with H-bond donors for substrate activation.Michael additions, Aldol (B89426) reactions.

Advanced Computational Studies for Rational Design and Property Prediction

Given the lack of experimental data, computational chemistry offers a powerful tool to predict the properties of this compound and guide experimental efforts. In silico studies can accelerate the research and development cycle by prioritizing the most promising synthetic routes and applications.

Key computational investigations should focus on:

Conformational Analysis: The eight-membered azocane ring is highly flexible. Computational studies can identify the most stable conformers and understand the influence of the trifluoromethyl group on the ring's preferred geometry.

Prediction of Physicochemical Properties: Properties such as pKa, lipophilicity (logP), and dipole moment can be calculated. These predictions are crucial for understanding the molecule's potential as a drug candidate or a ligand.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to model proposed synthetic reactions. This can help in understanding reaction mechanisms, identifying potential intermediates and transition states, and optimizing reaction conditions before they are attempted in the lab.

Ligand-Metal Complex Modeling: If designed as a ligand, computational modeling can predict the structure of its metal complexes and provide insights into how it might perform in catalytic cycles. This rational design approach can significantly reduce the experimental effort required to develop effective catalysts.

Q & A

Q. What synthetic methodologies are effective for synthesizing 5-(Trifluoromethyl)azocan-5-ol?

  • Methodological Answer : The synthesis of trifluoromethyl-containing heterocycles like this compound often involves multi-step routes. Key strategies include:
  • Hydrazinolysis : Derived from nicotinic acid analogs, hydrazine derivatives can introduce the trifluoromethyl group via nucleophilic substitution or condensation reactions under controlled pH and temperature (e.g., anhydrous ethanol, 60–80°C) .
  • Halogen Intermediates : Bromomethyl or chloromethyl intermediates (e.g., 2-(bromomethyl)-5-(trifluoromethyl)pyridine) can serve as precursors for ring-closing reactions, leveraging Suzuki-Miyaura couplings or nucleophilic substitutions .
  • Catalytic Fluorination : Transition-metal catalysts (e.g., Pd/Cu) may facilitate trifluoromethylation of azocane precursors using reagents like CF₃I or CF₃SO₂Na .
    Critical Parameters: Solvent polarity (DMF, THF), inert atmosphere (N₂/Ar), and stoichiometric control of trifluoromethylating agents are essential for yield optimization.

Q. How should researchers characterize the structural configuration of this compound?

  • Methodological Answer : Structural elucidation requires a combination of spectroscopic and crystallographic techniques:
  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl group integration, while ¹H/¹³C NMR resolves azocane ring conformation and hydroxyl positioning .
  • X-ray Crystallography : Single-crystal analysis confirms spatial arrangement, particularly the chair/boat conformation of the azocane ring and hydrogen-bonding interactions involving the hydroxyl group .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula (e.g., C₈H₁₂F₃NO) and detects isotopic patterns of fluorine .

Q. What are the recommended analytical techniques for assessing the purity of this compound?

  • Methodological Answer : Purity validation is critical for reproducibility in biological assays:
  • HPLC with UV/Vis Detection : Reverse-phase C18 columns (λmax ~220–286 nm) quantify impurities at ≥98% purity thresholds. Mobile phases often use acetonitrile/water gradients .
  • Melting Point Analysis : Sharp melting ranges (e.g., 287.5–293.5°C for related trifluoromethyl compounds) indicate crystalline homogeneity .
  • Karl Fischer Titration : Measures residual moisture (<0.1%), which can affect reactivity in downstream applications .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability or compound stability:
  • Batch Purity Analysis : Compare HPLC profiles across studies; impurities ≥2% (e.g., dehydrohalogenation byproducts) may skew receptor-binding results .
  • Receptor Screening Protocols : Standardize conditions (e.g., NMDA, 5-HT1A receptor assays at 25°C, pH 7.4) to minimize false positives/negatives .
  • Metabolic Stability Testing : Evaluate hepatic microsome stability (e.g., rat liver S9 fractions) to identify degradation products that alter activity .

Q. What strategies optimize the reaction yield of this compound in multi-step syntheses?

  • Methodological Answer : Yield optimization requires addressing bottlenecks in key steps:
  • Trifluoromethylation Efficiency : Use excess CF₃Cu reagents (2.5 eq.) in Pd-catalyzed cross-couplings to overcome sluggish reactivity of azocane precursors .
  • Protecting Groups : Temporarily mask the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during halogenation to prevent side reactions .
  • Workup Procedures : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by silica gel chromatography (hexane:EtOAc 4:1) isolates the product with ≥85% recovery .

Q. What computational approaches predict the regioselectivity of this compound in nucleophilic reactions?

  • Methodological Answer : Computational modeling bridges experimental and theoretical insights:
  • DFT Calculations : B3LYP/6-311+G(d,p) basis sets map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C-3 of azocane) prone to nucleophilic attack .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., DMSO vs. water) to predict steric hindrance from the trifluoromethyl group during ring-opening reactions .
  • Docking Studies : AutoDock Vina models interactions with biological targets (e.g., 5-HT2A receptors), guiding derivatization for enhanced affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.